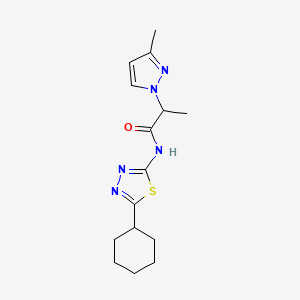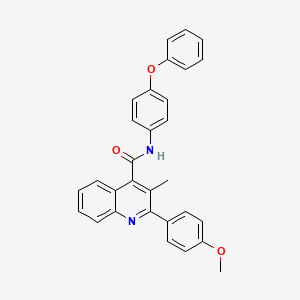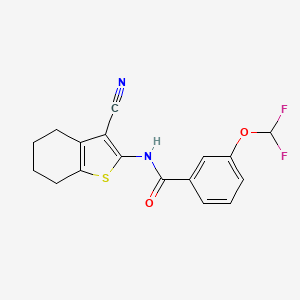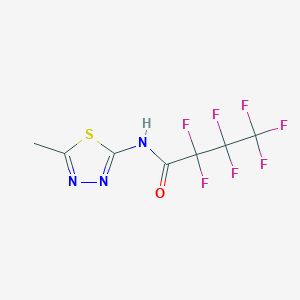
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a thiadiazole ring, a pyrazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclohexyl-1,3,4-thiadiazole.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-1H-pyrazole with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide may be studied for its potential as a bioactive molecule. It could serve as a lead compound in the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole and pyrazole rings could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)propanamide is unique due to the combination of its cyclohexyl, thiadiazole, and pyrazole moieties. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H21N5OS/c1-10-8-9-20(19-10)11(2)13(21)16-15-18-17-14(22-15)12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,16,18,21) |
InChI Key |
DISGISANGGLHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-(4-bromophenyl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957181.png)
![5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10957185.png)
![N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10957189.png)

![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957197.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10957210.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B10957211.png)


![N'-(2-methylcyclohexylidene)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957235.png)
![dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10957238.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10957240.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10957241.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)
